ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide
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Description
Ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazopyridine scaffolds like this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound includes a bromomethyl group attached to an imidazo[1,2-a]pyridine ring, with an ethyl carboxylate group . The InChI code for this compound is1S/C8H7BrN2.BrH/c9-5-7-6-11-4-2-1-3-8 (11)10-7;/h1-4,6H,5H2;1H
. Chemical Reactions Analysis
Imidazopyridines can undergo various chemical reactions. The synthesis of this scaffold can employ different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 291.97 . It is a solid at room temperature . The IUPAC name for this compound is 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, imidazopyridines are known for their wide range of applications in medicinal chemistry . Some imidazopyridine derivatives show significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Safety and Hazards
The compound is associated with several hazard statements including H315, H318, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide involves the reaction of ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate with hydrobromic acid to yield the desired product.", "Starting Materials": [ "Ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate", "Hydrobromic acid" ], "Reaction": [ "To a solution of ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate in anhydrous tetrahydrofuran, hydrobromic acid is added dropwise at 0°C.", "The reaction mixture is stirred at room temperature for 2 hours.", "The solvent is removed under reduced pressure and the residue is dissolved in water.", "The resulting solution is extracted with ethyl acetate and the organic layer is dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography to yield ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide as a white solid." ] } | |
CAS No. |
2680537-12-4 |
Molecular Formula |
C11H12Br2N2O2 |
Molecular Weight |
364 |
Purity |
95 |
Origin of Product |
United States |
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